3,5-Dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRZRDOXPRTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223388 | |

| Record name | 3,5-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-34-4 | |

| Record name | 3,5-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P82W3UJ5DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural and electronic properties, conferred by the two methoxy groups at the meta positions relative to the aldehyde functionality, make it a valuable building block in the pharmaceutical, fragrance, and polymer industries. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and key experimental protocols. Furthermore, it delves into the role of its derivatives in modulating critical signaling pathways relevant to drug discovery and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 45-48 °C | [3][4] |

| Boiling Point | 151 °C at 16 mmHg | [3][4] |

| Solubility | Soluble in hot methanol; Insoluble in water | [2] |

| CAS Number | 7311-34-4 | [1][2] |

| InChI Key | VFZRZRDOXPRTSC-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=CC(=CC(=C1)C=O)OC | [1] |

Spectral Data

The structural elucidation of this compound and its reaction products relies heavily on various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 9.98 | s | Aldehydic proton (-CHO) |

| 7.51 | d | Aromatic protons | ||

| 7.41 | s | Aromatic proton | ||

| 7.25-7.30 | m | Aromatic proton | ||

| 3.82 | s | Methoxy protons (-OCH₃) | ||

| ¹³C NMR | DMSO-d₆ | 193.0 | Carbonyl carbon (C=O) | |

| 159.8 | Aromatic carbon attached to -OCH₃ | |||

| 137.6 | Aromatic carbon attached to -CHO | |||

| 130.3 | Aromatic carbon | |||

| 122.5 | Aromatic carbon | |||

| 121.0 | Aromatic carbon | |||

| 112.9 | Aromatic carbon | |||

| 55.4 | Methoxy carbon (-OCH₃) |

Note: The provided NMR data is for a similar compound, 3-methoxybenzaldehyde, as detailed spectra for this compound were not fully available in the search results. The data serves as a representative example of the expected chemical shifts.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretching (aldehyde) |

| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1200-1000 | Strong | C-O stretching (methoxy groups) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.[8][9]

| m/z | Relative Intensity | Assignment |

| 166 | High | Molecular ion [M]⁺ |

| 165 | High | [M-H]⁺ |

| 137 | Medium | [M-CHO]⁺ |

| 109 | Medium | [M-CHO-CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Chemical Reactivity and Applications

This compound is a valuable precursor in organic synthesis due to the reactivity of its aldehyde group and the activating effect of the methoxy substituents on the aromatic ring.[1] It is widely used in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[1]

Key reactions include:

-

Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds, such as the Knoevenagel condensation.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol.

-

Wittig Reaction: It reacts with phosphorus ylides to form alkenes.

Its derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties.[10][11]

Experimental Protocols

Synthesis of this compound

This protocol describes a multi-step synthesis starting from 3,5-dihydroxybenzoic acid.[12]

Step 1: Methylation of 3,5-dihydroxybenzoic acid

-

In a round-bottom flask, dissolve 1.01 g of 3,5-dihydroxybenzoic acid in 20 ml of acetone.

-

Add 5.02 g of potassium carbonate and 4 ml of dimethyl sulfate to the solution.

-

Reflux the mixture for 4 hours.

-

After cooling, filter off the potassium carbonate.

-

Decompose the excess dimethyl sulfate by adding concentrated aqueous ammonia.

-

Dilute the mixture with a large volume of water and extract with diethyl ether.

-

Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

-

Recrystallize the resulting methyl 3,5-dimethoxybenzoate from methanol-water.

Step 2: Reduction to 3,5-Dimethoxybenzyl alcohol

-

Prepare a suspension of 1.22 g of lithium aluminium hydride (LiAlH₄) in absolute ether.

-

Add a solution of the methyl 3,5-dimethoxybenzoate from the previous step in absolute ether dropwise to the LiAlH₄ suspension.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, cautiously add water to quench the excess LiAlH₄.

-

Filter the mixture and extract the filtrate with ether.

-

Dry the ether extract and evaporate the solvent to yield 3,5-dimethoxybenzyl alcohol.

Step 3: Oxidation to this compound

-

Prepare the Collins reagent by adding 17.9 g of chromium trioxide (CrO₃) to a solution of 28.3 g of pyridine in 400 ml of dichloromethane (CH₂Cl₂).

-

Add a solution of 5.04 g of 3,5-dimethoxybenzyl alcohol in 100 ml of CH₂Cl₂ to the prepared Collins reagent.

-

Stir the mixture at room temperature.

-

Upon completion of the reaction, filter the mixture through a pad of silica gel.

-

Evaporate the solvent from the filtrate to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

Purification by Recrystallization

A common method for purifying crude this compound is recrystallization.[12]

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add water to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol-water mixture.

-

Dry the purified crystals under vacuum.

Knoevenagel Condensation

This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[13][14]

-

In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol (10 ml).

-

Add a catalytic amount of a weak base, such as ammonium acetate or piperidine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the product often precipitates out of the solution. If not, the product can be isolated by adding water to the reaction mixture and filtering the resulting precipitate.

-

Wash the product with water and a suitable cold organic solvent.

-

Dry the product. Further purification can be achieved by recrystallization.

Wittig Reaction

The following is a general procedure for a Wittig reaction to synthesize an alkene from an aldehyde.[15][16]

-

Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

-

Cool the ylide solution in an ice bath.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Involvement in Signaling Pathways

Derivatives of this compound have shown promise as modulators of key signaling pathways implicated in inflammation and cancer. Benzaldehyde and its derivatives can suppress inflammatory responses and inhibit cancer cell proliferation by targeting pathways such as MAPK, NF-κB, and PI3K/AKT.[11][17][18][19]

Suppression of Inflammatory Signaling Pathways

Benzaldehyde derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation and subsequent activation of key proteins in the MAPK and NF-κB signaling pathways.[11][19]

Caption: Inhibition of MAPK and NF-κB pathways by benzaldehyde derivatives.

Inhibition of Cancer-Related Signaling Pathways

Benzaldehyde has been reported to suppress multiple signaling pathways that are often hyperactivated in cancer cells, including the PI3K/AKT/mTOR and STAT3 pathways.[20] This inhibitory action is thought to be mediated through the regulation of 14-3-3 family proteins.

Caption: Benzaldehyde's inhibitory effects on key cancer signaling pathways.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[21] It may also cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[22] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][22]

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. The ongoing research into its derivatives as modulators of critical biological pathways underscores its potential in the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

- 1. This compound | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(7311-34-4) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound(7311-34-4) IR Spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. bhu.ac.in [bhu.ac.in]

- 14. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 18. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound(7311-34-4) 1H NMR spectrum [chemicalbook.com]

- 22. sciepub.com [sciepub.com]

3,5-Dimethoxybenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxybenzaldehyde

Introduction

This compound is an aromatic aldehyde that serves as a crucial intermediate and building block in various fields of organic synthesis.[1] With two electron-donating methoxy groups on the benzaldehyde core, it exhibits specific reactivity that makes it valuable in the synthesis of pharmaceuticals, fragrances, and advanced materials like photoresists and hyperbranched polyetherketones.[1][2][3] This guide provides a comprehensive overview of its core physical properties, the experimental protocols for their determination, and its role in chemical synthesis.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2][4][5] |

| Molecular Weight | 166.17 - 166.18 g/mol | [1][2][4][5][6] |

| Appearance | White to light yellow/beige crystalline solid or powder | [1][4][7] |

| Melting Point | 43-50 °C (range) | [1][8] |

| 44-48 °C | [2][4] | |

| 45-48 °C | [8][9][10] | |

| 44-49 °C | [7] | |

| Boiling Point | 115-118 °C at 1 mmHg | [2] |

| 151 °C at 16 mmHg | [4][8][9][10] | |

| Solubility | Insoluble in water; Soluble in hot methanol. | [2][4] |

| Flash Point | >110 °C (>230 °F) | [2] |

| >112 °C | [4] | |

| CAS Registry Number | 7311-34-4 | [1][2][4][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental for compound identification and purity assessment.[11][12] The following sections detail the standard laboratory procedures for measuring the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[12] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[11][13] The capillary tube method is commonly employed for this measurement.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[13] The open end of a glass capillary tube is pushed into the powder. The tube is then tapped gently to pack the solid into the sealed end, filling it to a height of 1-2 mm.[14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern Mel-Temp apparatus with a heated metal block.[11][13]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[13] Constant stirring or convection currents in the heating bath ensure a uniform temperature distribution.[14]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[11][15] The melting point is reported as the range T1-T2. For accurate results, the determination should be repeated at least twice with fresh samples.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17] For small quantities of liquid, a micro-scale capillary method is often used.

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small fusion or test tube.[18] A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[18][19]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[16][18] The thermometer bulb and the fusion tube should be at the same level to ensure an accurate temperature reading.[13]

-

Heating and Observation: The apparatus is heated gently.[18] As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[18]

-

Data Recording: Upon observing the continuous stream of bubbles, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[17] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.[16]

Visualizations

Experimental Workflows

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Role in Organic Synthesis

This compound is a versatile precursor in multi-step organic syntheses. Its aldehyde functional group and activated aromatic ring allow for a variety of chemical transformations.

Caption: Role as a Synthetic Intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound 98 7311-34-4 [sigmaaldrich.com]

- 9. This compound | 7311-34-4 [chemicalbook.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. byjus.com [byjus.com]

3,5-Dimethoxybenzaldehyde CAS number 7311-34-4

An In-depth Technical Guide to 3,5-Dimethoxybenzaldehyde (CAS: 7311-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 7311-34-4), a versatile aromatic aldehyde. It serves as a crucial intermediate and building block in a wide array of applications, from pharmaceutical development to the fragrance industry.[1] This document details its physicochemical properties, a validated synthesis protocol, key applications, and essential safety information.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a benzene ring substituted with an aldehyde group and two methoxy groups at the 3 and 5 positions.[1] This structure imparts excellent reactivity, making it a valuable component in organic synthesis.[1]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7311-34-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol / 166.18 g/mol | [3][4][5][6] |

| Melting Point | 43-50 °C / 45-48 °C | [1][4] |

| Boiling Point | 151 °C at 16 mmHg | [4][7] |

| Appearance | White to light yellow crystals | [1] |

| Purity | ≥ 98% | [3][4] |

| Solubility | Insoluble in water | [6] |

| InChI Key | VFZRZRDOXPRTSC-UHFFFAOYSA-N | [2][4][6] |

| SMILES | COC1=CC(C=O)=CC(OC)=C1 | [6] |

Synthesis Protocol: From 3,5-Dihydroxybenzoic Acid

A common and effective method for preparing this compound involves a three-step process starting from 3,5-dihydroxybenzoic acid. The overall yield for this process is reported to be approximately 80.3%.[8]

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of this compound.[8]

Step 1: Methylation to form Methyl 3,5-Dimethoxybenzoate

-

A solution of 3,5-dihydroxybenzoic acid (1.01 g), dimethyl sulfate (4 ml), and potassium carbonate (5.02 g) in acetone (20 ml) is prepared.[8]

-

The mixture is refluxed for 4 hours.[8]

-

After cooling, the potassium carbonate is removed by filtration.[8]

-

Excess reagent is decomposed with concentrated ammonium hydroxide solution.[8]

-

The mixture is diluted with a large volume of water and extracted with diethyl ether (Et₂O).[8]

-

The combined ethereal solution is washed with water, dried over sodium sulfate (Na₂SO₄), and evaporated to dryness in vacuo.[8]

-

Recrystallization of the residue from methanol-water yields Methyl 3,5-Dimethoxybenzoate as colorless pillars.[8]

Step 2: Reduction to form 3,5-Dimethoxybenzyl Alcohol

-

A suspension of lithium aluminium hydride (LiAlH₄, 1.22 g) is prepared in absolute diethyl ether.[8]

-

A solution of Methyl 3,5-Dimethoxybenzoate (from the previous step) in absolute ether is added dropwise to the LiAlH₄ suspension.[8]

-

The mixture is stirred, and the reaction is carefully quenched.

-

Standard aqueous workup and extraction with ether, followed by drying and solvent evaporation, yields 3,5-Dimethoxybenzyl Alcohol.[8]

Step 3: Oxidation to form this compound

-

Collins reagent is prepared from chromium trioxide (CrO₃, 17.9 g) and pyridine (28.3 g) in dichloromethane (CH₂Cl₂, 400 ml).[8]

-

A solution of 3,5-Dimethoxybenzyl Alcohol (5.04 g) in CH₂Cl₂ (100 ml) is added to the prepared Collins reagent.[8]

-

The reaction mixture is stirred at room temperature to complete the oxidation.

-

The reaction is worked up by filtering off the chromium salts and washing the filtrate.

-

The organic layer is dried and the solvent is evaporated. The crude product is then purified, typically by chromatography or recrystallization, to yield pure this compound.[8]

Applications in Research and Drug Development

This compound is a highly valuable building block in various scientific and industrial sectors due to its reactivity and structural features.[1]

Caption: Key application areas of this compound.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in developing potential anti-inflammatory and analgesic drugs.[1] Its structure is a precursor for creating more complex, biologically active compounds and potential drug candidates.[1]

-

Organic Synthesis : As a versatile aromatic aldehyde, it is widely used as a foundational building block for synthesizing more complex molecules.[1][7] This utility is leveraged in fields like material science and broader chemical research.[1] It is used to prepare compounds such as isomeric hyperbranched polyetherketones.[7]

-

Flavor and Fragrance Industry : The compound possesses a pleasant, sweet, and floral aroma, making it a valuable ingredient in perfumes, personal care products, and flavorings.[1] Its stability and compatibility with other components are advantageous in formulation chemistry.[1]

-

Analytical Chemistry : It can be used as a standard in various analytical methods, aiding researchers in the accurate identification and quantification of similar compounds in complex samples.[1]

Safety and Handling

Comprehensive safety information is critical for handling this compound in a research or industrial setting. The compound is classified as an irritant.

-

Hazard Identification :

-

Handling Precautions :

-

Use only outdoors or in a well-ventilated area.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Wash face, hands, and any exposed skin thoroughly after handling.[9]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] An eyewash station and safety shower should be readily accessible.[10]

-

-

First Aid Measures :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9]

-

Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

Inhalation : Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage :

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 98 7311-34-4 [sigmaaldrich.com]

- 4. This compound 98% | 7311-34-4 [sigmaaldrich.com]

- 5. This compound | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 7311-34-4 [chemicalbook.com]

- 8. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. fishersci.com [fishersci.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethoxybenzaldehyde

Abstract: This document provides a comprehensive technical overview of 3,5-Dimethoxybenzaldehyde (CAS No. 7311-34-4), a versatile aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and presents its key applications through structured visualizations.

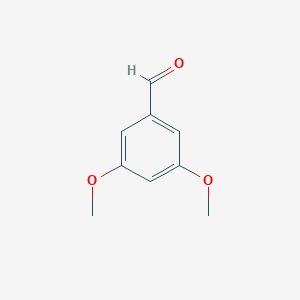

Molecular Structure and Identification

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1 and two methoxy groups (-OCH₃) at positions 3 and 5. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.[1][2]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 7311-34-4 | [1][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][5] |

| Molecular Weight | 166.17 g/mol | [3][6] |

| Appearance | White to light yellow/beige crystalline solid | [1][7] |

| Melting Point | 44-48 °C | [8][9] |

| Boiling Point | 151 °C at 16 mmHg | [6][8] |

| Solubility | Insoluble in water; Soluble in hot methanol, Chloroform (slightly) | [7][10] |

| SMILES | COC1=CC(C=O)=CC(OC)=C1 | [4][6] |

| InChI Key | VFZRZRDOXPRTSC-UHFFFAOYSA-N | [4][6] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural confirmation of this compound. The key spectral features for ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.

Table 2: Key Spectroscopic Data

| Spectrum | Peak/Chemical Shift | Assignment | Reference(s) |

| ¹H NMR | ~9.86 ppm (s, 1H) | Aldehyde proton (-CHO) | [3] |

| ~6.98 ppm (d, 2H) | Aromatic protons (H-2, H-6) | [3] | |

| ~6.65 ppm (t, 1H) | Aromatic proton (H-4) | [3] | |

| ~3.82 ppm (s, 6H) | Methoxy protons (-OCH₃) | [3] | |

| ¹³C NMR | ~191.8 ppm | Aldehyde carbon (C=O) | [1] |

| ~161.2 ppm | Aromatic carbons (C-3, C-5) | [1] | |

| ~138.5 ppm | Aromatic carbon (C-1) | [1] | |

| ~107.5 ppm | Aromatic carbons (C-2, C-6) | [1] | |

| ~106.8 ppm | Aromatic carbon (C-4) | [1] | |

| ~55.7 ppm | Methoxy carbons (-OCH₃) | [1] | |

| IR Spectroscopy | ~2850, 2750 cm⁻¹ | C-H stretch (aldehyde) | [11][12] |

| ~1690 cm⁻¹ | C=O stretch (aromatic aldehyde) | [11][12] | |

| ~1600, 1460 cm⁻¹ | C=C stretch (aromatic ring) | [11][12] | |

| ~1205, 1065 cm⁻¹ | C-O stretch (aryl ether) | [11][12] |

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used. Data is referenced from spectral databases.

Applications and Biological Relevance

This compound is a crucial building block in various scientific and industrial fields. Its primary use is in fine chemical synthesis as a precursor to more complex molecules.[7][10]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory, analgesic, and antifungal agents.[1][13]

-

Flavor and Fragrance Industry : The compound's pleasant, sweet aroma makes it a valuable component in perfumes and flavorings.[1][2]

-

Materials Science : It is used in the formulation of photoresists for semiconductor manufacturing and in the synthesis of specialized polymers like isomeric hyperbranched polyetherketones.[10][14]

-

Life Science Research : It is employed as a biochemical reagent for research into natural products and biologically active compounds.[2][15]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via methylation of 3,5-dihydroxybenzoic acid, followed by reduction and oxidation.[16]

Step 1: Methylation to form Methyl 3,5-Dimethoxybenzoate

-

Combine 3,5-dihydroxybenzoic acid (1.0 g), anhydrous potassium carbonate (5.0 g), and acetone (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add dimethyl sulfate (4 mL) to the suspension.

-

Reflux the mixture for 4 hours with stirring.

-

After cooling, remove the potassium carbonate by filtration.

-

Decompose excess dimethyl sulfate by adding concentrated ammonium hydroxide solution.

-

Dilute the mixture with a large volume of water and extract with diethyl ether.

-

Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield the crude ester, Methyl 3,5-dimethoxybenzoate.

Step 2: Reduction to form 3,5-Dimethoxybenzyl Alcohol

-

Prepare a suspension of lithium aluminium hydride (LiAlH₄, 1.2 g) in absolute diethyl ether (13 mL).

-

Gradually add a solution of the ester from Step 1 (5.0 g) in absolute diethyl ether (20 mL) to the LiAlH₄ suspension.

-

Reflux the resulting suspension for 3 hours.

-

Cool the reaction and cautiously quench the excess LiAlH₄ by adding wet diethyl ether, followed by water.

-

Separate the ethereal layer, which contains the product, 3,5-Dimethoxybenzyl alcohol.

Step 3: Oxidation to form this compound

-

Prepare the Collins reagent by adding chromium trioxide (CrO₃, 18.0 g) to a stirred solution of pyridine (28.3 g) in dichloromethane (CH₂Cl₂, 400 mL).

-

Add a solution of the alcohol from Step 2 (5.0 g) in CH₂Cl₂ (100 mL) to the prepared Collins reagent.

-

Stir the mixture at room temperature for 30 minutes.

-

Decant the supernatant and wash the remaining black residue with diethyl ether.

-

Combine the organic solutions, wash successively with 5% NaOH solution, 5% HCl solution, 5% NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product, this compound.

Purification by Recrystallization

The crude product from the synthesis can be purified to obtain a high-purity crystalline solid.[16][17]

-

Solvent Selection : A mixture of methanol and water is an effective solvent system for recrystallization.[16]

-

Dissolution : Dissolve the crude this compound solid in a minimum amount of hot methanol in an Erlenmeyer flask.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Slowly add room temperature water to the hot methanol solution until persistent cloudiness (the saturation point) is observed.

-

Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of ice-cold solvent (a methanol/water mixture) to remove any remaining soluble impurities.

-

Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., room temperature) to remove residual solvent.

Protocol for NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5][8]

-

Sample Weighing : Weigh approximately 5-20 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[18]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial.

-

Dissolution : Gently swirl or vortex the vial to completely dissolve the solid. If needed, sonication can be used to aid dissolution.

-

Transfer : Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample identification.

-

Analysis : The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[3] It is also noted to be air-sensitive.[10] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[10] Store in a cool, dark, and dry place, preferably under an inert atmosphere.

References

- 1. This compound(7311-34-4) 13C NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(7311-34-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. rsc.org [rsc.org]

- 11. This compound(7311-34-4) IR Spectrum [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. file.medchemexpress.eu [file.medchemexpress.eu]

- 14. nbinno.com [nbinno.com]

- 15. glpbio.com [glpbio.com]

- 16. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. mt.com [mt.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,5-dimethoxybenzaldehyde, a crucial intermediate in the pharmaceutical and fine chemical industries. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route for this compound is contingent on factors such as starting material availability, desired yield and purity, and scalability. The table below summarizes the quantitative data for the four principal pathways discussed in this guide.

| Pathway | Starting Material | Key Reagents | Reaction Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |

| From 3,5-Dihydroxybenzoic Acid | 3,5-Dihydroxybenzoic Acid | Dimethyl sulfate, Lithium aluminum hydride, Collins reagent | 3 | 80.3% | High | Good overall yield. | Multi-step process involving a strong reducing agent and a chromium-based oxidant. |

| From Vanillin | Vanillin | Bromine, Sodium methoxide, Dimethyl sulfate | 3 | ~75% (calculated) | High | Readily available and inexpensive starting material. | Involves the use of bromine and sodium methoxide. |

| Vilsmeier-Haack Reaction | 1,3,5-Trimethoxybenzene | Phosphorus oxychloride, Dimethylformamide | 1 | Potentially high (up to 98% for a similar substrate) | High | Single-step, high-yielding reaction. | Requires a less common starting material. |

| Duff Reaction | 3,5-Dimethoxyphenol | Hexamethylenetetramine, Acid | 2 | Variable, generally low | Moderate to low | Direct formylation of a phenol. | Often results in low yields and potential for isomeric byproducts. Requires a subsequent methylation step. |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations for each synthesis pathway.

Caption: Synthesis of this compound from 3,5-Dihydroxybenzoic Acid.

Caption: Synthesis of this compound from Vanillin.

Caption: Vilsmeier-Haack synthesis of this compound.

Spectroscopic Profile of 3,5-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol .[1][2][3] The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.86 | Singlet | 1H | Aldehyde (-CHO) |

| 6.99 | Doublet | 2H | Aromatic (H-2, H-6) |

| 6.72 | Triplet | 1H | Aromatic (H-4) |

| 3.82 | Singlet | 6H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | Aldehyde Carbonyl (C=O) |

| 161.2 | Aromatic (C-3, C-5) |

| 138.5 | Aromatic (C-1) |

| 107.5 | Aromatic (C-2, C-6) |

| 106.8 | Aromatic (C-4) |

| 55.7 | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 | Strong | C-H Stretch (aromatic and aliphatic) |

| ~2850 | Medium | C-H Stretch (aldehyde) |

| ~1700 | Strong | C=O Stretch (aldehyde) |

| ~1600 | Strong | C=C Stretch (aromatic ring) |

| ~1200 | Strong | C-O Stretch (ether) |

| ~1050 | Strong | C-O Stretch (ether) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 95 | [M-H]⁺ |

| 137 | 30 | [M-CHO]⁺ |

| 109 | 20 | [M-CHO-CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the TMS signal (0 ppm) for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade, dried

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC Separation (if required):

-

Inject a small volume of the solution into the GC.

-

The compound will be separated from any impurities based on its retention time.

-

-

MS Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) causing ionization and fragmentation.[5]

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 3,5-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. The following sections detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra, present a thorough interpretation of the spectral data, and visualize the molecular structure with its corresponding spectral assignments.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below for clear interpretation and comparison. These values are compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.86 | Singlet | 1H | Aldehyde (-CHO) |

| 6.98 | Doublet | 2H | Aromatic (H-2, H-6) |

| 6.70 | Triplet | 1H | Aromatic (H-4) |

| 3.82 | Singlet | 6H | Methoxy (-OCH₃) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 192.2 | Carbonyl | Aldehyde (C=O) |

| 161.4 | Aromatic | C-3, C-5 |

| 138.6 | Aromatic | C-1 |

| 107.5 | Aromatic | C-2, C-6 |

| 106.8 | Aromatic | C-4 |

| 55.8 | Aliphatic | Methoxy (-OCH₃) |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to the solvent to provide a zero reference for the chemical shift scale.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45 degrees

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Mandatory Visualization

The following diagrams illustrate the chemical structure with its NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

FTIR spectrum of 3,5-Dimethoxybenzaldehyde

An In-depth Technical Guide to the FTIR Spectrum of 3,5-Dimethoxybenzaldehyde

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, a quantitative analysis of the vibrational spectra, and a visual representation of the experimental workflow.

Introduction

This compound (C₉H₁₀O₃) is an aromatic aldehyde widely utilized as a building block in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules.[1][2] Infrared spectroscopy is a critical analytical technique for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups and offering insights into the molecule's vibrational modes. This document details the characteristic FTIR absorption bands of this compound and the methodology to obtain its spectrum.

FTIR Spectral Data and Vibrational Assignments

The is characterized by a series of absorption bands corresponding to the specific vibrational modes of its functional groups. The key regions of interest include the C-H stretching of the aldehyde and aromatic ring, the strong carbonyl (C=O) stretching of the aldehyde, the C=C stretching of the aromatic ring, and the C-O stretching of the methoxy groups.

The principal absorption peaks, their intensities, and corresponding vibrational assignments are summarized in the table below. These assignments are based on the analysis of experimental spectra and comparison with established frequency correlation charts for aromatic aldehydes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |

| ~1690 - 1705 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1460 | Variable | C-H Bend (Methyl of Methoxy) |

| ~1350 | Strong | C-H Bend (In-plane, Aromatic) |

| ~1205 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1160 | Strong | C-O Stretch (Symmetric, Aryl Ether) |

| ~1060 | Strong | C-O Stretch (Methoxy) |

| ~830 | Strong | C-H Bend (Out-of-plane, Aromatic) |

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR, or gas phase). Saturated aldehydes typically show carbonyl absorptions near 1730 cm⁻¹, but conjugation with an aromatic ring, as in this case, lowers the absorption frequency to the 1705 cm⁻¹ region. The aldehyde C-H stretching is characterized by two distinct absorptions between 2700-2860 cm⁻¹.

Experimental Protocols

The acquisition of an FTIR spectrum for this compound can be achieved through several standard techniques. The protocols for two common solid-state methods, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet, are detailed below.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is a rapid and common method that requires minimal sample preparation.

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

-

Sample Preparation :

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This is crucial to eliminate interference from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Do not overtighten.

-

-

Data Acquisition :

-

Collect the sample spectrum. A typical spectral range is 4000–400 cm⁻¹.

-

Set the instrument to acquire a sufficient number of scans (e.g., 24-45 scans) to achieve a good signal-to-noise ratio.

-

A resolution of 4.0 cm⁻¹ is generally adequate for routine analysis.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample within a KBr matrix.

-

Instrumentation : A Bruker IFS 85 spectrometer or equivalent.

-

Sample Preparation :

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Gently grind the mixture together in a clean agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the incident IR radiation to minimize scattering.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition :

-

Record a background spectrum with the empty sample holder in the beam path.

-

Mount the KBr pellet in the spectrometer's sample holder.

-

Collect the sample spectrum across the desired range (e.g., 4000–400 cm⁻¹) using appropriate settings for resolution (e.g., 4 cm⁻¹) and number of scans.

-

Visualized Workflow

The logical flow of the experimental protocol for obtaining an FTIR spectrum using the ATR method is depicted below.

Caption: Workflow for ATR-FTIR analysis of this compound.

References

Mass Spectrometry of 3,5-Dimethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3,5-dimethoxybenzaldehyde, a key aromatic aldehyde used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in research and drug development settings.

Molecular and Spectrometric Data

This compound has a molecular formula of C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[1] Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a fingerprint for its identification.

Data Presentation: Electron Ionization Mass Spectrum

The following table summarizes the principal ions observed in the 70 eV electron ionization mass spectrum of this compound. The data is compiled from spectral information available in public databases.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Notes |

| 166 | 100 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 165 | 80-90 | [C₉H₉O₃]⁺ | [M-H]⁺ |

| 137 | 30-40 | [C₈H₉O₂]⁺ | [M-CHO]⁺ |

| 135 | 40-50 | [C₈H₇O₂]⁺ | [M-H-CH₂O]⁺ |

| 107 | 15-25 | [C₇H₇O]⁺ | [M-CHO-CH₂O]⁺ |

| 77 | 10-20 | [C₆H₅]⁺ | Phenyl cation |

| 51 | 5-15 | [C₄H₃]⁺ |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the loss of a hydrogen atom, the formyl group (-CHO), and successive losses of formaldehyde (-CH₂O) from the methoxy substituents.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following is a representative experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of aromatic aldehydes.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

Gas Chromatography (GC) Conditions

-

Instrument: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 40-400 amu.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Identify the peak corresponding to this compound based on its retention time.

-

Generate the mass spectrum for the identified peak by subtracting the background spectrum.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to 3,5-Dimethoxybenzaldehyde: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzaldehyde, a key aromatic aldehyde in organic synthesis. The document covers its chemical and physical properties, historical context, detailed synthesis protocols, and its significant applications, particularly in the realm of drug discovery and development. Special emphasis is placed on its role as a precursor to biologically active molecules, such as chalcones. This guide is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde group and two methoxy groups at the 3 and 5 positions.[1] This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in a wide array of chemical syntheses.[1] Its applications span from the fragrance industry, where it contributes a pleasant aroma, to the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key quantitative data.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7311-34-4 | PubChem, Sigma-Aldrich |

| Molecular Formula | C₉H₁₀O₃ | PubChem, Sigma-Aldrich |

| Molecular Weight | 166.17 g/mol | PubChem, Sigma-Aldrich |

| Appearance | White to light yellow crystals | Chem-Impex |

| Melting Point | 45-48 °C | Sigma-Aldrich |

| Boiling Point | 151 °C at 16 mmHg | Sigma-Aldrich |

| Storage Temperature | 0-8 °C | Chem-Impex |

Spectroscopic Data

| Spectrum Type | Key Features | Source |

| ¹H NMR | Available | ChemicalBook |

| ¹³C NMR | Available | PubChem |

| Mass Spectrum (EI) | Available | NIST WebBook |

| IR Spectrum | Available | NIST WebBook |

| UV/Visible Spectrum | Available | NIST WebBook |

History and Discovery

While the precise date and discoverer of the first synthesis of this compound are not well-documented in readily available literature, the history of its parent compound, benzaldehyde, provides a valuable context. Benzaldehyde was first isolated in 1803, and its synthesis was achieved in the 1830s, laying foundational principles for organic chemistry. The development of various synthetic methodologies for aromatic aldehydes throughout the 19th and 20th centuries, such as the Gattermann and Vilsmeier-Haack reactions, paved the way for the synthesis of substituted benzaldehydes like the 3,5-dimethoxy derivative.

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and effective method involves the methylation of 3,5-dihydroxybenzoic acid, followed by reduction of the resulting ester to an alcohol, and subsequent oxidation to the aldehyde.

Experimental Protocol: Synthesis from 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a procedure described in the Chemical & Pharmaceutical Bulletin.[2]

Step 1: Methylation of 3,5-Dihydroxybenzoic Acid to Methyl 3,5-Dimethoxybenzoate

-

Materials: 3,5-dihydroxybenzoic acid, dimethyl sulfate, anhydrous potassium carbonate, acetone.

-

Procedure:

-

A solution of 3,5-dihydroxybenzoic acid (1.01 g) and dimethyl sulfate (4 ml) in acetone (20 ml) containing anhydrous potassium carbonate (5.02 g) is refluxed for 4 hours.[2]

-

After cooling, the potassium carbonate is removed by filtration.

-

The excess dimethyl sulfate is decomposed by the addition of concentrated ammonium hydroxide solution.

-

The mixture is diluted with a large volume of water and extracted with diethyl ether.

-

The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is recrystallized from methanol-water to yield colorless pillars of methyl 3,5-dimethoxybenzoate.[2]

-

Step 2: Reduction of Methyl 3,5-Dimethoxybenzoate to 3,5-Dimethoxybenzyl Alcohol

-

Materials: Methyl 3,5-dimethoxybenzoate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether.

-

Procedure:

-

A suspension of LiAlH₄ (1.22 g) in anhydrous diethyl ether (12.8 ml) is gradually added to a solution of methyl 3,5-dimethoxybenzoate (5.02 g) in anhydrous diethyl ether (19.4 ml).[2]

-

The resulting suspension is refluxed for 3 hours.[2]

-

After cooling, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

-

The precipitate is filtered off and washed with diethyl ether.

-

The combined ether filtrates are dried over anhydrous sodium sulfate and the solvent is removed by evaporation to yield the crude 3,5-dimethoxybenzyl alcohol.

-

Step 3: Oxidation of 3,5-Dimethoxybenzyl Alcohol to this compound

-

Materials: 3,5-Dimethoxybenzyl alcohol, pyridinium dichromate (PDC), dry methylene chloride.

-

Procedure:

-

Pyridinium dichromate (16.9 g) is added to a solution of the crude 3,5-dimethoxybenzyl alcohol (5.92 g) in dry methylene chloride (43 ml) at 18-19 °C with stirring.[2]

-

The mixture is stirred at room temperature for 3.5 hours.

-

An additional portion of PDC (3.38 g) is added, and stirring is continued for another 4 hours at room temperature.[2]

-

The reaction mixture is diluted with benzene and filtered through a pad of Celite.

-

The filtrate is evaporated under reduced pressure to give the final product, this compound, as colorless prisms.[2]

-

Synthesis Workflow Diagram

Applications in Drug Development

This compound is a versatile precursor in the synthesis of a multitude of biologically active compounds. Its structural motif is found in various classes of therapeutic agents.

Precursor for Chalcone Synthesis

A prominent application of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4][5][6][7] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone.

Role in the Synthesis of Biologically Active Chalcones

The 3,5-dimethoxy substitution pattern on the benzaldehyde ring can significantly influence the biological activity of the resulting chalcone. These methoxy groups can affect the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its straightforward synthesis and versatile reactivity make it an indispensable tool in organic chemistry. For drug development professionals, it represents a valuable starting material for the creation of novel therapeutic agents with a wide range of biological activities. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating further research and innovation in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. pharmatutor.org [pharmatutor.org]

- 4. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 3,5-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzaldehyde is an aromatic aldehyde that has garnered interest for its potential pharmacological activities, including antifungal properties. While it is a known synthetic compound and a valuable building block in organic chemistry, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a focus on its identification in the plant kingdom. It also details the experimental methodologies for its extraction and analysis and presents a current understanding of the biosynthetic pathway of benzaldehydes in plants. This document aims to be a valuable resource for researchers in natural product chemistry, phytochemistry, and drug discovery.

Natural Occurrence of this compound

The natural occurrence of this compound has been identified in the plant kingdom, specifically within the genus Cestrum. While its distribution appears to be limited based on current scientific literature, it is a significant finding for the chemotaxonomy of this genus.

Identification in Cestrum Species

This compound has been reported as a constituent of Cestrum parqui (Green Cestrum), a species of flowering plant in the Solanaceae family.[1] Phytochemical analyses of the leaves of this plant have led to the isolation and characterization of this compound among other low molecular weight phenols.[2][3]

Another species within the same genus, Cestrum nocturnum (Night-blooming jasmine), has been found to contain benzaldehyde derivatives among its volatile constituents. One study reported the presence of "benzaldehyde" at a relative concentration of 2.5% in the essential oil of C. nocturnum.[4] However, the specific isomeric form of dimethoxybenzaldehyde was not specified in this particular study.

Table 1: Natural Sources of this compound

| Species | Family | Plant Part | Reference(s) |

| Cestrum parqui | Solanaceae | Leaves | [1] |

Table 2: Volatile Constituents of Cestrum nocturnum

| Compound | Relative Percentage (%) |

| Linalool | 3.1 |

| Benzaldehyde | 2.5 |

| Benzyl alcohol | 2.4 |

| Other compounds... | ... |

Note: The specific isomer of benzaldehyde was not identified in the cited study.[4]

Experimental Protocols